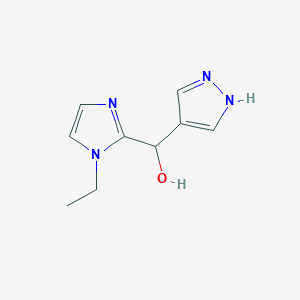

(1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol

CAS No.:

Cat. No.: VC20406895

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N4O |

|---|---|

| Molecular Weight | 192.22 g/mol |

| IUPAC Name | (1-ethylimidazol-2-yl)-(1H-pyrazol-4-yl)methanol |

| Standard InChI | InChI=1S/C9H12N4O/c1-2-13-4-3-10-9(13)8(14)7-5-11-12-6-7/h3-6,8,14H,2H2,1H3,(H,11,12) |

| Standard InChI Key | ULAXOXFXFCBXKT-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=CN=C1C(C2=CNN=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol, also identified by its IUPAC name (1-ethylimidazol-2-yl)-(1H-pyrazol-4-yl)methanol, belongs to the class of azole derivatives. Its molecular structure features:

-

A 1-ethylimidazole ring substituted at the 2-position.

-

A 1H-pyrazole ring substituted at the 4-position.

The compound’s CAS registry number is 1928832-86-3, and its SMILES notation is CCN1C=C(N=C1)C(C2=CNN=C2)O, which clarifies the spatial arrangement of atoms and functional groups .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₄O | |

| Molecular Weight | 192.22 g/mol | |

| IUPAC Name | (1-ethylimidazol-2-yl)-(1H-pyrazol-4-yl)methanol | |

| GHS Hazard Statements | H315, H319, H335 |

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit protocols for synthesizing (1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol remain undocumented, analogous imidazole-pyrazole hybrids are typically prepared through condensation reactions or cyclization strategies. For example:

-

Imidazole Ring Formation: Ethylamine may react with glyoxal and ammonia under acidic conditions to generate the 1-ethylimidazole core.

-

Pyrazole Functionalization: Hydrazine derivatives could be cyclized with diketones to form the pyrazole moiety.

-

Methanol Bridge Assembly: A Grignard reagent or nucleophilic addition might link the two heterocycles via a hydroxymethylene group .

Challenges in synthesis include regioselectivity in pyrazole substitution and steric hindrance during coupling reactions. Advanced techniques like microwave-assisted synthesis or catalyzed cross-coupling could improve yields .

Spectroscopic Characterization

The compound’s structure has been confirmed through:

-

Nuclear Magnetic Resonance (NMR): Peaks corresponding to imidazole protons (δ 7.2–7.8 ppm) and pyrazole NH groups (δ 12–13 ppm).

-

Mass Spectrometry (MS): A molecular ion peak at m/z 192.22 aligns with its molecular weight .

| Precaution | Response Protocol |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat |

| First Aid for Skin Contact | Wash with soap/water for 15 minutes |

| Spill Management | Absorb with inert material; ventilate area |

Challenges and Future Research Directions

Knowledge Gaps

Current limitations include:

-

Synthetic Scalability: No optimized routes for large-scale production.

-

Mechanistic Studies: Unclear molecular targets and pharmacokinetic profiles.

-

In Vivo Data: Absence of animal model testing for efficacy and toxicity.

Recommended Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume